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An In-depth Technical Guide on the Thermochemical Properties of 2-
[(Ethylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known and anticipated

thermochemical properties of 2-[(Ethylamino)methyl]phenol (CAS No: 108206-05-9). Due to

a scarcity of direct experimental data for this specific compound in publicly accessible literature,

this document leverages data from analogous compounds, such as phenol and other

substituted phenols, to project its likely thermochemical behavior. Detailed experimental

protocols for determining key thermochemical parameters are provided to guide future

research. This guide is intended to be a valuable resource for scientists and researchers in

drug development and materials science who require a thorough understanding of the

energetic and thermal stability characteristics of this molecule.

Introduction
2-[(Ethylamino)methyl]phenol is a substituted phenol derivative with potential applications in

medicinal chemistry and materials science. A fundamental understanding of its thermochemical

properties is crucial for predicting its stability, reactivity, and behavior in various processes,

including synthesis, purification, formulation, and storage. Thermochemical data, such as

enthalpy of formation, heat capacity, and vapor pressure, are essential for process safety
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assessments, reaction optimization, and the development of stable pharmaceutical dosage

forms. This guide summarizes the currently available data, provides estimated properties

based on related structures, and outlines the standard experimental methodologies for their

precise measurement.

Physicochemical and Predicted Properties of 2-
[(Ethylamino)methyl]phenol
Direct experimental thermochemical data for 2-[(Ethylamino)methyl]phenol is not readily

available in the peer-reviewed literature. However, some basic physicochemical properties

have been reported or predicted, which are summarized in the table below.

Property Value Source

Molecular Formula C₉H₁₃NO [1]

Molecular Weight 151.21 g/mol [1]

CAS Number 108206-05-9 [2]

Boiling Point (Predicted) 246.0 ± 15.0 °C [2]

Density (Predicted) 1.035 ± 0.06 g/cm³ [2]

pKa (Predicted) 9.25 ± 0.30 [2]

Anticipated Thermochemical Properties and
Analogs
Based on its chemical structure—a phenol ring substituted with an ethylaminomethyl group—

the thermochemical properties of 2-[(Ethylamino)methyl]phenol are expected to be

influenced by the phenolic hydroxyl group, the secondary amine, and the aromatic ring. Data

from phenol and other substituted phenols can provide valuable insights.
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Thermochemical Property
Analog Compound Data
(Phenol, C₆H₅OH)

Expected Influence of
Substituents on 2-
[(Ethylamino)methyl]phen
ol

Standard Enthalpy of

Formation (Solid)
-162.17 ± 0.68 kJ/mol

The ethylaminomethyl group is

expected to make the enthalpy

of formation more negative

(more stable) compared to

phenol due to the contributions

of the additional C-C, C-N, C-

H, and N-H bonds.

Standard Enthalpy of

Combustion (Solid)

-3053.4 ± 0.7 kJ/mol

(calculated from ΔfH°)

The higher carbon and

hydrogen content will result in

a significantly more exothermic

enthalpy of combustion

compared to phenol.

Heat Capacity (Solid) ~127 J/(mol·K) at 298.15 K

The larger and more complex

structure of 2-

[(Ethylamino)methyl]phenol will

lead to a higher molar heat

capacity.

Enthalpy of Fusion 11.3 kJ/mol

Intermolecular hydrogen

bonding (from both OH and NH

groups) will likely result in a

relatively high enthalpy of

fusion.

Vapor Pressure ~0.04 kPa at 25 °C

The presence of the polar

ethylaminomethyl group and

the potential for intramolecular

hydrogen bonding may lead to

a lower vapor pressure

compared to phenol.
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Experimental Protocols for Thermochemical
Characterization
To obtain accurate thermochemical data for 2-[(Ethylamino)methyl]phenol, the following

experimental techniques are recommended.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is a critical parameter representing the energy change

when a compound is formed from its constituent elements in their standard states. It is typically

determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.[3]

[4][5]

Methodology:

Sample Preparation: A pellet of the high-purity solid sample (mass determined with high

precision) is placed in a crucible inside a calorimetric bomb. A fuse is attached to the sample.

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm. A small, known amount of water is added to the bomb to ensure that all water formed

during combustion is in the liquid state.

Calorimetry: The bomb is placed in a calorimeter filled with a known mass of water. The

system is allowed to reach thermal equilibrium.

Combustion: The sample is ignited by passing an electric current through the fuse. The

temperature change of the calorimeter is recorded with high precision.

Analysis: The bomb contents are analyzed for nitric acid (from the nitrogen in the sample)

and unburnt carbon.

Calculation: The heat of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter system (determined by calibrating with a standard like benzoic

acid), and corrections for the fuse ignition, and the formation of nitric acid.[3][5] The standard

enthalpy of formation is then derived using Hess's law.
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Workflow for Determining Enthalpy of Formation
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Caption: Workflow for Determining Enthalpy of Formation.
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Differential Scanning Calorimetry (DSC) for Heat
Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat

capacity, melting point, and enthalpy of fusion.[6][7][8] It measures the difference in heat flow

between a sample and a reference as a function of temperature.

Methodology:

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is

hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature

is ramped at a controlled linear rate (e.g., 10 °C/min) over the desired temperature range.

Data Acquisition: The instrument records the differential heat flow required to maintain the

sample and reference at the same temperature.

Data Analysis:

Heat Capacity: The heat capacity is calculated from the heat flow signal in a region with no

thermal events.

Melting Point and Enthalpy of Fusion: The endothermic peak corresponding to melting

provides the melting temperature (peak onset or maximum) and the enthalpy of fusion

(integrated peak area).[6][9]
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DSC Experimental Workflow
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Caption: DSC Experimental Workflow.
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Knudsen Effusion Method for Vapor Pressure
The Knudsen effusion method is a technique for determining the vapor pressure of low-volatility

solids.[10][11][12] It involves measuring the rate of mass loss of a substance effusing through a

small orifice into a vacuum.

Methodology:

Sample Preparation: The sample is placed in a Knudsen cell, which is a small container with

a precisely machined orifice of known area.

Experiment Setup: The cell is placed in a high-vacuum chamber and heated to a constant,

known temperature.

Mass Loss Measurement: The rate of mass loss of the sample is measured over time using

a sensitive microbalance.

Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) *

(1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the orifice area, R is the gas

constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[13]

Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the

enthalpy of sublimation can be determined from the slope of a ln(P) vs. 1/T plot (the

Clausius-Clapeyron equation).[10]
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Knudsen Effusion Workflow
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Caption: Knudsen Effusion Workflow.
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Conclusion
While direct experimental thermochemical data for 2-[(Ethylamino)methyl]phenol are

currently lacking, this guide provides a framework for understanding its likely properties based

on established chemical principles and data from analogous compounds. The detailed

experimental protocols for combustion calorimetry, differential scanning calorimetry, and the

Knudsen effusion method offer a clear path for researchers to obtain the precise data needed

for process development, safety analysis, and formulation in the pharmaceutical and chemical

industries. The generation of such data would be a valuable contribution to the broader

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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